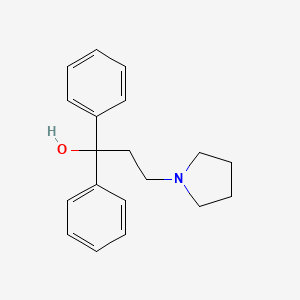![molecular formula C45H58I4N6S2 B13815413 3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide” is a complex organic molecule. It features multiple aromatic rings, nitrogen atoms, and iodide ions, suggesting it may have interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole and pyridinium moieties, followed by their coupling through a series of reactions. Typical conditions might include:
Formation of Benzothiazole: This could involve the cyclization of a thiourea derivative with a halogenated aromatic compound.
Formation of Pyridinium: This might involve the quaternization of a pyridine derivative with an alkylating agent.
Coupling Reactions: The final steps would involve coupling these moieties under conditions that promote the formation of the desired product, possibly using catalysts or specific solvents.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or other industrial techniques to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or aromatic rings.
Reduction: Reduction could occur at the pyridinium or benzothiazole moieties.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include acidic or basic environments, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions, but could include various oxidized or reduced forms of the original compound, or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Material Science: It could be used in the development of new materials with unique electronic or optical properties.
Biology
Biological Probes: The compound might be used as a fluorescent probe or in other imaging applications.
Drug Development: It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound might have potential as a therapeutic agent, particularly if it interacts with specific biological targets.
Industry
Dyes and Pigments: The compound could be used in the production of dyes or pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action would depend on the specific application, but might involve:
Molecular Targets: Interaction with specific proteins, enzymes, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyridinium Compounds: Other pyridinium-based molecules.
Uniqueness
This compound’s unique combination of benzothiazole and pyridinium moieties, along with its tetraiodide form, likely gives it distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C45H58I4N6S2 |
|---|---|
Peso molecular |
1254.7 g/mol |
Nombre IUPAC |
3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C45H58N6S2.4HI/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45;;;;/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
UIZZRDIAIPYKJZ-UHFFFAOYSA-J |
SMILES isomérico |
CN1/C(=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CCC[N+](CCC[N+]3=CC=C(C=C3)/C=C/C=C/4\SC5=CC=CC=C5N4C)(C)C)(C)C)/SC6=CC=CC=C16.[I-].[I-].[I-].[I-] |
SMILES canónico |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


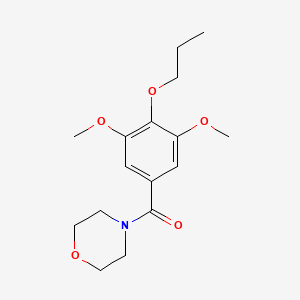
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
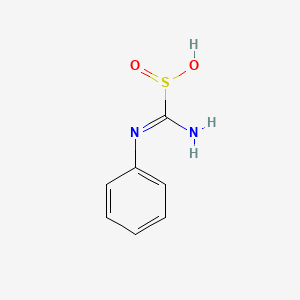
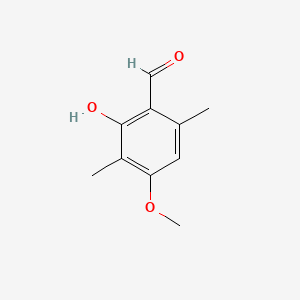
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
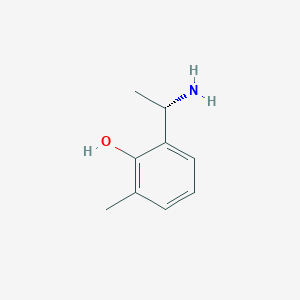
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
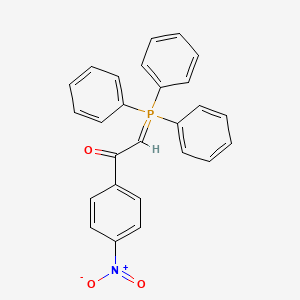
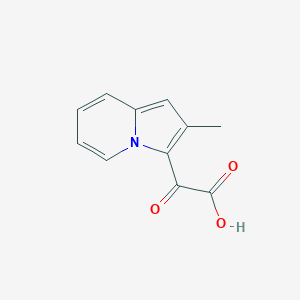
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
